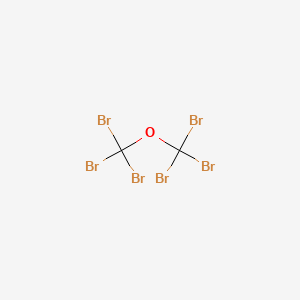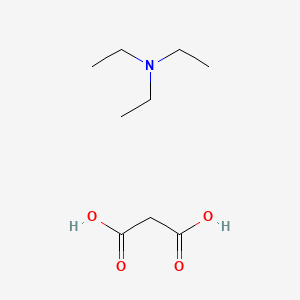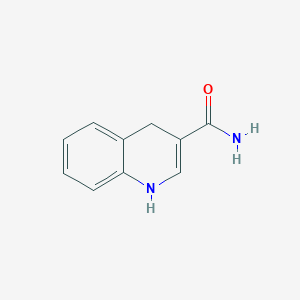![molecular formula C13H20O B14328577 1-[(Propan-2-yl)oxy]bicyclo[4.2.2]deca-7,9-diene CAS No. 110673-02-4](/img/structure/B14328577.png)
1-[(Propan-2-yl)oxy]bicyclo[4.2.2]deca-7,9-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Propan-2-yl)oxy]bicyclo[422]deca-7,9-diene is a bicyclic compound with a unique structure that includes a propan-2-yl group attached via an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Propan-2-yl)oxy]bicyclo[4.2.2]deca-7,9-diene typically involves the reaction of bicyclo[4.2.2]deca-7,9-diene with isopropyl alcohol in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and a controlled environment to ensure the proper formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as distillation and chromatography ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(Propan-2-yl)oxy]bicyclo[4.2.2]deca-7,9-diene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: Substitution reactions can occur with halogens or other nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogens, nucleophiles; reactions often require the presence of a catalyst or specific reaction conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 1-[(Propan-2-yl)oxy]bicyclo[42
Scientific Research Applications
1-[(Propan-2-yl)oxy]bicyclo[4.2.2]deca-7,9-diene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(Propan-2-yl)oxy]bicyclo[4.2.2]deca-7,9-diene involves its interaction with molecular targets through various pathways. The compound may act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.2.2]deca-3,7-diene: A similar bicyclic compound with different substituents.
Bicyclo[4.2.2]deca-1(8),2,4,6,9-pentaene: Another bicyclic compound with multiple double bonds.
Uniqueness
1-[(Propan-2-yl)oxy]bicyclo[4.2.2]deca-7,9-diene is unique due to the presence of the propan-2-yl group attached via an oxygen atom, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are desired.
Properties
CAS No. |
110673-02-4 |
|---|---|
Molecular Formula |
C13H20O |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
1-propan-2-yloxybicyclo[4.2.2]deca-7,9-diene |
InChI |
InChI=1S/C13H20O/c1-11(2)14-13-8-4-3-5-12(6-9-13)7-10-13/h6-7,9-12H,3-5,8H2,1-2H3 |
InChI Key |
JAVWIIXSXSXNLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC12CCCCC(C=C1)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(Buta-1,3-dien-2-yl)tris[(propan-2-yl)oxy]silane](/img/structure/B14328509.png)





![3,5-Dichloro-4-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]aniline](/img/structure/B14328525.png)


![{[(2-Chloroethenyl)oxy]methyl}benzene](/img/structure/B14328544.png)
![Trimethyl{[(oxan-2-yl)sulfanyl]methyl}silane](/img/structure/B14328560.png)

